N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide
Description
This compound features a sulfonylacetamide bridge connecting a 2,4-dimethoxyphenyl group to a modified indole core. The indole moiety is substituted at the N1 position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl chain. The 2,4-dimethoxyphenyl substituent may contribute to lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S/c1-32-17-9-10-19(21(13-17)33-2)25-23(28)16-34(30,31)22-14-27(20-8-4-3-7-18(20)22)15-24(29)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFQCSWHTJWOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on anti-inflammatory properties, anticancer effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound's molecular formula is C24H27N3O4S, with a molecular weight of 453.6 g/mol. Its structure features a dimethoxyphenyl group, a pyrrolidine moiety, and an indole ring, contributing to its biological activities.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Table 1: COX Inhibition Potency
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 0.04 ± 0.01 | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
The compound demonstrated comparable potency to the standard anti-inflammatory drug celecoxib, suggesting its potential as an anti-inflammatory agent .
2. Anticancer Properties
The compound's anticancer activity has been evaluated against various cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation in gastric carcinoma cells.
Case Study: Antiproliferative Activity
In vitro studies using the GTL-16 gastric carcinoma cell line revealed that the compound exhibits significant antiproliferative effects with an IC50 value of approximately 0.07 μM . This suggests a promising avenue for further research into its use as an anticancer therapeutic.
3. Antimicrobial Activity
There is emerging evidence of antimicrobial properties associated with this compound. While specific data is limited, related compounds with similar structures have shown efficacy against various bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the indole and phenyl rings can significantly influence its potency and selectivity towards COX enzymes and cancer cells.
Key Findings:
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural analogues identified in the literature, focusing on core scaffolds, substituents, and functional groups:
Functional Group Analysis
- Sulfonyl vs.
- Heterocyclic Substitutions : Pyrrolidine in the target compound provides a basic nitrogen for salt formation, enhancing aqueous solubility. In contrast, tetrazole or pyrimidoindole systems introduce acidity or extended conjugation, respectively.
- Aromatic Substituents : The 2,4-dimethoxyphenyl group in the target compound offers a balanced electronic profile, whereas fluorine in biphenyl derivatives increases electronegativity and bioavailability.
Hypothetical Pharmacological Implications
While specific activity data for the target compound are unavailable, structural trends suggest:
- Pyrrolidine vs. Tetrazole : Pyrrolidine’s basicity may improve CNS penetration compared to acidic tetrazoles .
- Sulfonyl vs. Sulfanyl : Sulfonyl groups could enhance target binding affinity through stronger dipole interactions .
- 2,4-Dimethoxyphenyl vs. Fluorinated Aromatics : The methoxy groups may favor interactions with aromatic residues in enzymes, whereas fluorine in could reduce off-target metabolism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
